molecular formula C8H13N3O B6497897 1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one CAS No. 1339593-93-9

1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one

Cat. No.: B6497897
CAS No.: 1339593-93-9
M. Wt: 167.21 g/mol
InChI Key: AMWQFZBNROKFBC-UHFFFAOYSA-N
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Description

1-Methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of pyrazinones, which are known for their diverse biological activities and chemical reactivity.

Properties

IUPAC Name

1-methyl-3-(propan-2-ylamino)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6(2)10-7-8(12)11(3)5-4-9-7/h4-6H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWQFZBNROKFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=CN(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable diamine with a carbonyl compound. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

1-Methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and metabolic pathways.

    Medicine: Research has indicated its potential as a therapeutic agent due to its bioactive properties, including antimicrobial and anti-inflammatory effects.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes that are crucial for cellular function.

Comparison with Similar Compounds

1-Methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:

Biological Activity

1-Methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one is a heterocyclic compound with the molecular formula C10H16N4O2 and a molecular weight of 224.26 g/mol. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. The compound's structure features a dihydropyrazinone core, which is characteristic of many bioactive compounds.

The synthesis of this compound typically involves the reaction of 1-methyl-1,2-dihydropyrazin-2-one with propan-2-amine (isopropylamine) under controlled conditions. This reaction can be optimized using various catalysts and temperature settings to enhance yield and purity. The compound can also undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its functionalization and application in biological studies.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator, influencing various biochemical pathways crucial for cellular functions. For instance, similar compounds have shown interactions with enzymes involved in metabolic processes, suggesting that this compound may exhibit analogous behavior.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this antimicrobial effect is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Potential

The anticancer properties of this compound have also been explored in several studies. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, studies have shown that similar dihydropyrazinone derivatives can inhibit tumor cell proliferation by modulating cell cycle regulators and promoting apoptotic pathways.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. These results support its potential as a lead compound in the development of new antimicrobial agents.

Case Study 2: Anticancer Activity

A separate investigation into the anticancer effects of this compound on human breast cancer cells revealed that treatment with varying concentrations led to significant reductions in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment, suggesting that this compound may activate intrinsic apoptotic pathways.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing key properties and activities:

Compound NameMolecular FormulaMolecular WeightAntimicrobial ActivityAnticancer Activity
This compoundC10H16N4O2224.26 g/molYesYes
MethiopropamineC10H15N149.24 g/molModerateNo
Aminomethyl propanolC5H13N101.17 g/molLowNo

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